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Compound of Interest |

Compound Name: (+£)9(10)-DiHOME-d4
Cat. No.: B1156194
Get Quote

Method Category: Targeted Lipidomics / Oxylipin Profiling Detection Mode: Negative
Electrospray lonization (ESI-) Matrix: Plasma, Serum, Tissue Homogenates, Cell Culture

Supernatant

Introduction & Biological Context

9(10)-DIHOME (9,10-dihydroxy-12-octadecenoic acid) is a bioactive lipid mediator derived from
Linoleic Acid (LA).[1] The pathway involves the initial oxidation of LA by Cytochrome P450
(CYP) epoxygenases to form 9(10)-EpOME (Leukotoxin), which is subsequently hydrolyzed by
Soluble Epoxide Hydrolase (sEH) into the diol 9(10)-DiIHOME.[1][2][3]

While historically associated with cytotoxicity (hence "Leukotoxin diol"), recent research
highlights its role as a "lipokine" released during exercise to enhance fatty acid uptake in
skeletal muscle and its involvement in metabolic inflammation and asthma.

Why use (*)9(10)-DiHOME-d47? The deuterated standard (*)9(10)-DiHOME-d4 contains four
deuterium atoms at the 9, 10, 12, and 13 positions. It serves as the ideal Internal Standard (IS)
for absolute quantification, correcting for:

» Extraction Efficiency: Losses during SPE/LLE.
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» Matrix Effects: lon suppression or enhancement in the ESI source.

» Retention Time Drift: Ensuring accurate peak identification.

Biological Pathway Diagram

The following diagram illustrates the metabolic generation of 9(10)-DiHOME from Linoleic Acid.
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Caption: Metabolic pathway of Linoleic Acid oxidation showing the enzymatic conversion to
9(10)-DIHOME and its critical regioisomer 12(13)-DiHOME.

Materials & Reagents

To ensure scientific integrity, use LC-MS grade solvents and certified reference standards.
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Category Item Specification
) Internal Standard (=99% D-
Standards (x)9(10)-DIHOME-d4 )
enrichment)
_ Analytical Standard
(£)9(10)-DIHOME
(Unlabeled)
] Isomer Control (for resolution
(+)12(13)-DIHOME
check)
Solvents Acetonitrile (ACN) LC-MS Grade

Methanol (MeOH)

LC-MS Grade

Water Milli-Q or LC-MS Grade
LC-MS Grade (for needle
Isopropanol
wash)
Additives Acetic Acid

Glacial, HPLC Grade

(preferred for neg mode)

Consumables

SPE Cartridges

Waters Oasis HLB (60 mg) or
MAX (Mixed-mode)

Experimental Protocol
Sample Preparation (Solid Phase Extraction)

Direct protein precipitation is often insufficient for low-abundance oxylipins. SPE is

recommended to remove phospholipids and concentrate the sample.

Sample Thawing: Thaw plasma/serum on ice.

Spiking IS: Aliquot 200 pL of sample into a glass tube. Add 10 pL of (¥)9(10)-DiHOME-d4

working solution (e.g., 100 ng/mL in MeOH). Vortex for 10 sec.

Protein Precipitation: Add 600 pL ice-cold Methanol containing 0.1% BHT (antioxidant).
Vortex 1 min. Centrifuge at 10,000 x g for 10 min at 4°C.
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o Supernatant Dilution: Transfer supernatant to a clean tube. Dilute with 2.4 mL of water
(lowers organic content to <20% to allow binding to SPE).

e SPE Loading (Oasis HLB):

o

Condition: 1 mL Methanol.[4]

[¢]

Equilibrate: 1 mL 5% Methanol/Water.

o

Load: Apply diluted sample.[5][6][7] Gravity flow or low vacuum.

[e]

Wash: 1 mL 5% Methanol/Water (removes salts/proteins).

o

Elute: 1 mL 100% Methanol (or Acetonitrile).
e Drying: Evaporate eluate to dryness under Nitrogen stream at 35°C.

o Reconstitution: Reconstitute in 100 L of Mobile Phase A/B (70:30). Vortex and transfer to
LC vial with insert.

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP, Waters Xevo, Agilent
6495).

Chromatographic Parameters
Separation of 9(10)-DiHOME from 12(13)-DiHOME is critical as they are isobaric.

e Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 um) or Agilent Zorbax
Eclipse Plus C18.

e Column Temp: 40°C or 50°C (Higher temp often improves peak shape for lipids).
e Flow Rate: 0.3 - 0.4 mL/min.
e Mobile Phase A: Water + 0.02% Acetic Acid.

» Mobile Phase B: Acetonitrile/Methanol (90:10) + 0.02% Acetic Acid.
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o Note: Acetic acid is preferred over Formic acid for negative mode sensitivity in some
oxylipin assays, though Formic is acceptable.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
1.0 30 Load
8.0 65 Separation Gradient
8.1 98 Wash
10.0 98 Wash Hold
10.1 30 Re-equilibration
| 13.0| 30 | End |

Mass Spectrometry Parameters (MRM)

 lonization: Electrospray lonization (ESI), Negative Mode.
e Spray Voltage: -4500 V (System dependent).
e Source Temp: 500°C.

MRM Transition Table: The d4 standard contains deuteriums at C9, C10, C12, and C13.[5] The
primary fragmentation for DIHOMES involves cleavage between the vicinal diols (C9-C10).
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Precursor Product Collision .
Analyte Type Logic
(m/z) (m/z) Energy (eV)
Cleavage at
9(10)- N C9-C10
) 313.2 1711 Quantifier -22
DiIHOME (Carboxyl
fragment)
313.2 295.2 Qualifier -18 Loss of H20
C9-D retains
9(10)- _
) 317.3 1721 Quantifier -22 label (+1 Da
DiIHOME-d4 _
shift)
12(13)- - Cleavage at
) 313.2 183.1 Quantifier -22
DIHOME C12-C13

Note on d4 Transition: The cleavage between C9 and C10 yields a carboxyl-containing
fragment (C1-C9). In the d4 standard, C9 is deuterated. Therefore, the native fragment (m/z
171) shifts by +1 Da to m/z 172. The remaining 3 deuteriums (C10, C12, C13) are on the
neutral loss fragment.

Method Validation & Quality Control
Linearity and Range

Construct a calibration curve using the ratio of Analyte Area / IS Area.[6]
e Range: 0.5 ng/mL to 500 ng/mL.
o Weighting: 1/x or 1/x2.

e Acceptance: R? > 0.99.

Separation Verification (Critical)

You must inject a mixture of pure 9(10)-DiHOME and 12(13)-DiHOME standards during method
development to confirm separation.

e Resolution (Rs): Should be > 1.5 (baseline separation).
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» If peaks co-elute, adjust the gradient slope between 30-60% B or lower the column
temperature.

Workflow Diagram

The following diagram summarizes the complete analytical workflow.
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Caption: Step-by-step workflow for the extraction and LC-MS/MS quantification of 9(10)-
DIHOME.
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Troubleshooting & Optimization

Issue Probable Cause Solution

_ Flatten gradient around the
) Gradient too steep or column - )
Co-elution of Isomers ] elution time (e.g., 0.5% B/min
temp too high. )
increase). Lower temp to 35°C.

] Check mobile phase pH (acetic
o lon suppression or poor o _
Low Sensitivity (d4) o acid is volatile). Ensure extract
ionization. ]
is clean (SPE wash step).

Use end-capped columns

) ] ] (e.g., BEH C18). Ensure
. Secondary interactions with ) )
Peak Tailing anol mobile phase contains
silanols.
ammonium acetate if tailing

persists.

o o o Use a strong needle wash
) Lipids sticking to injector
Signal Carryover (Isopropanol:ACN:Acetone

needle. ) )
1:1:1 + 0.1% Formic Acid).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7606796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7606796/
https://www.caymanchem.com/news/9-10-dihome-and-12-13-dihome
https://www.caymanchem.com/product/10009993/plus-minus9-10-dihome-d4
https://sciex.com/content/dam/SCIEX/pdf/tech-notes/all/targeted-method-for-lipid-mediators.pdf
https://www.lipidmaps.org/resources/protocols/Eicosanoids_LCMSMS_Wang.pdf
https://www.metabolomics.se/sites/default/files/publications/J.%20Lipid%20Res.-2018-Fuchs-2025-33-2.pdf
https://www.agilent.com/cs/library/eseminars/public/A_Look_at_Column_Choices_April_2015.pdf
https://www.benchchem.com/product/b1156194/docs#application-note-lc-ms-ms-quantification-of-9-10-dihome-d4
https://www.benchchem.com/product/b1156194/docs#application-note-lc-ms-ms-quantification-of-9-10-dihome-d4
https://www.benchchem.com/product/b1156194/docs#application-note-lc-ms-ms-quantification-of-9-10-dihome-d4
https://www.benchchem.com/product/b1156194/docs#application-note-lc-ms-ms-quantification-of-9-10-dihome-d4
https://www.benchchem.com/product/b1156194?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1156194?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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